molecular formula C14H16FN3O2 B13442778 Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13442778
M. Wt: 277.29 g/mol
InChI Key: LTUIVPYHVUWWDX-UHFFFAOYSA-N
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Description

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

The synthesis of Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in a good yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as gene expression, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate can be compared to other indole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-5-fluoro-1-methylindole-2-carboxylate

InChI

InChI=1S/C14H16FN3O2/c1-17(2)8-16-12-10-7-9(15)5-6-11(10)18(3)13(12)14(19)20-4/h5-8H,1-4H3

InChI Key

LTUIVPYHVUWWDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N=CN(C)C

Origin of Product

United States

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